molecular formula C19H14N2O2 B12830321 1-(Quinolin-2-ylmethyl)-1H-indole-7-carboxylic acid

1-(Quinolin-2-ylmethyl)-1H-indole-7-carboxylic acid

Cat. No.: B12830321
M. Wt: 302.3 g/mol
InChI Key: VMCZVBDRLWLFLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Quinolin-2-ylmethyl)-1H-indole-7-carboxylic acid is a complex organic compound that features a quinoline moiety attached to an indole ring system. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.

Preparation Methods

The synthesis of 1-(Quinolin-2-ylmethyl)-1H-indole-7-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Moiety: The quinoline ring can be synthesized using classical methods such as the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent like nitrobenzene.

    Attachment to the Indole Ring: The quinoline moiety is then attached to the indole ring through a nucleophilic substitution reaction. This step often requires the use of a strong base and a suitable leaving group.

    Carboxylation: The final step involves the introduction of the carboxylic acid group at the 7-position of the indole ring. This can be achieved through various carboxylation reactions, such as the use of carbon dioxide under high pressure.

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

1-(Quinolin-2-ylmethyl)-1H-indole-7-carboxylic acid can undergo a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the quinoline ring.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions. Common reagents for these reactions include halogens, alkyl halides, and strong bases.

    Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form various heterocyclic compounds.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can lead to partially or fully hydrogenated quinoline derivatives.

Scientific Research Applications

1-(Quinolin-2-ylmethyl)-1H-indole-7-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and organic materials.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 1-(Quinolin-2-ylmethyl)-1H-indole-7-carboxylic acid depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The pathways involved in these interactions can vary but often include signal transduction pathways and metabolic processes.

Comparison with Similar Compounds

1-(Quinolin-2-ylmethyl)-1H-indole-7-carboxylic acid can be compared with other similar compounds, such as:

    Quinoline Derivatives: Compounds like quinoline N-oxides and quinoline carboxylic acids share structural similarities but may have different reactivity and biological activities.

    Indole Derivatives: Compounds like indole-3-carboxylic acid and indole-2-carboxylic acid have similar indole ring systems but differ in the position and nature of substituents.

    Hybrid Compounds: Other hybrid compounds that combine quinoline and indole moieties may have unique properties and applications.

The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H14N2O2

Molecular Weight

302.3 g/mol

IUPAC Name

1-(quinolin-2-ylmethyl)indole-7-carboxylic acid

InChI

InChI=1S/C19H14N2O2/c22-19(23)16-6-3-5-14-10-11-21(18(14)16)12-15-9-8-13-4-1-2-7-17(13)20-15/h1-11H,12H2,(H,22,23)

InChI Key

VMCZVBDRLWLFLI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)CN3C=CC4=C3C(=CC=C4)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.